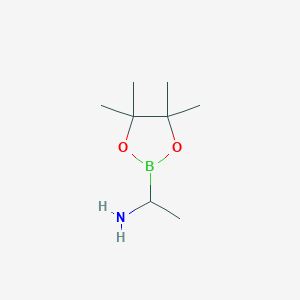
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a building block in the synthesis of various organic molecules, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethanamine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products:
Oxidation: Boronic acids and esters.
Reduction: Boranes.
Substitution: Various substituted amines and boron-containing compounds.
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, including anticancer and antiviral agents.
Industry: The compound is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boronic esters .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to its amine functionality, which allows it to participate in a broader range of chemical reactions compared to other similar compounds. This versatility makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
CAS No. |
97532-90-6 |
|---|---|
Molecular Formula |
C8H18BNO2 |
Molecular Weight |
171.05 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |
InChI |
InChI=1S/C8H18BNO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,10H2,1-5H3 |
InChI Key |
FOTALVKQMXVWDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
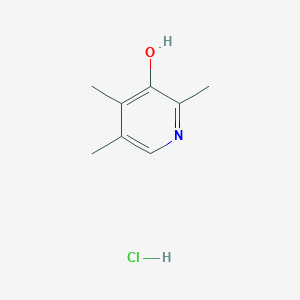


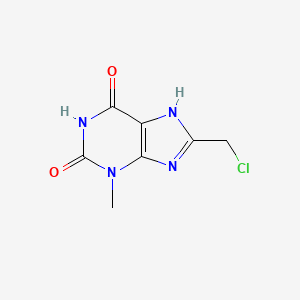

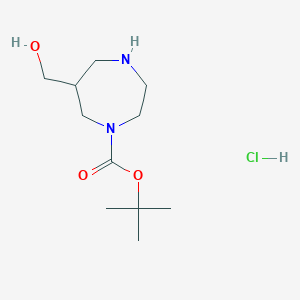
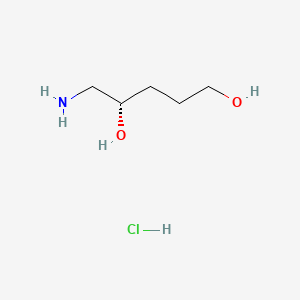
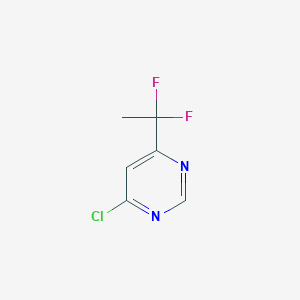
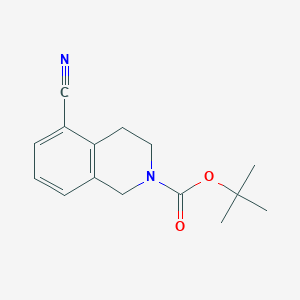
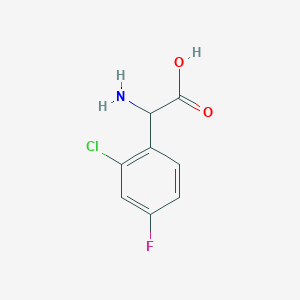
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

